Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate chemical properties
Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate chemical properties
An In-depth Technical Guide to the Chemical Properties of Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate
Abstract
Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate is a molecule of interest built upon the privileged 2H-1-benzopyran (or chromene) scaffold. While direct experimental data for this specific derivative is sparse in publicly accessible literature, its chemical properties, reactivity, and potential biological significance can be expertly inferred from the well-established chemistry of its constituent parts and structurally related analogues. This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. We will explore the predicted physicochemical and spectroscopic properties, propose a viable synthetic route, analyze its chemical reactivity, and discuss its potential applications based on the broad bioactivity of the benzopyran class of compounds.
Introduction and Molecular Structure
The 2H-1-benzopyran ring system is a core structural motif found in a vast array of natural products and synthetic molecules of pharmacological importance.[1] These compounds, often referred to as chromenes, are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2]
The title compound, Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate, incorporates several key features that are expected to modulate its chemical and biological profile:
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A 2H-1-Benzopyran Core: The foundational heterocyclic system.
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A 7-Methoxy Group: An electron-donating group on the aromatic ring, which influences its electronic properties and reactivity.
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A Quaternary C2 Carbon: Substituted with both a methyl group and an ethyl acetate group, creating a chiral center. This substitution pattern prevents aromatization to a coumarin and provides a unique three-dimensional structure.
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An Ethyl Acetate Moiety: A lipophilic group that can influence solubility, cell permeability, and may act as a prodrug handle, being susceptible to hydrolysis by esterases.
Given the absence of direct experimental data, this guide will proceed by applying established principles of organic chemistry to predict the compound's properties and behavior, supported by data from closely related structures.
Predicted Physicochemical and Spectroscopic Properties
The physical and spectroscopic characteristics of a molecule are dictated by its structure. Based on its constituent functional groups, we can predict the key properties of Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate.
Physicochemical Data
The fundamental properties of the molecule are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₁₈O₄ |
| Molecular Weight | 262.30 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |
| Solubility | Predicted to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, DMSO) and poorly soluble in water. |
| Chirality | Contains one chiral center at the C2 position. |
Spectroscopic Profile (Predicted)
Spectroscopic analysis is essential for structural elucidation. The following are predictions for the key signals in ¹H NMR, ¹³C NMR, and IR spectroscopy.
¹H Nuclear Magnetic Resonance (¹H NMR):
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Aromatic Protons (δ 6.4-7.0 ppm): The 7-methoxy group is strongly electron-donating, which will shift the aromatic protons upfield compared to unsubstituted benzopyran. We expect three signals in this region: a doublet for H5, a doublet of doublets for H6, and a doublet for H8.
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Vinylic Protons (δ 5.6-6.5 ppm): The H3 and H4 protons on the pyran ring double bond will appear as two distinct doublets, with a typical coupling constant (J) of ~9-10 Hz.[3]
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Ethyl Ester Group (δ 4.1-4.2 ppm, δ 1.2-1.3 ppm): A quartet for the -OCH₂- protons and a triplet for the terminal -CH₃ protons.
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Methoxy Group (δ ~3.8 ppm): A sharp singlet for the -OCH₃ protons.
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Methylene Protons (δ ~2.8 ppm): The -CH₂- protons of the acetate side chain are diastereotopic due to the adjacent C2 chiral center. They are expected to appear as a pair of doublets (an AB quartet).
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C2-Methyl Group (δ ~1.5 ppm): A singlet for the C2-CH₃ protons.[3]
¹³C Nuclear Magnetic Resonance (¹³C NMR):
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Ester Carbonyl (δ ~170-172 ppm): The C=O of the ethyl acetate group.
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Aromatic & Vinylic Carbons (δ 100-160 ppm): A complex region containing signals for the eight carbons of the benzopyran ring system. The carbon bearing the methoxy group (C7) and the pyran oxygen (C8a) will be downfield, while C8, C6, and C5 will be further upfield.
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C2 Carbon (δ ~75-80 ppm): The quaternary carbon of the pyran ring.
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Ethyl & Methoxy Carbons (δ 55-65 ppm): Signals for the ester -OCH₂- and the aromatic -OCH₃.
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Methylene Carbon (δ ~45 ppm): The -CH₂- of the acetate group.
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Methyl Carbons (δ ~14-25 ppm): Signals for the C2-CH₃ and the ester -CH₃.
Infrared (IR) Spectroscopy:
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C=O Stretch (Ester): Strong absorption band around 1730-1740 cm⁻¹.
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C=C Stretch (Aromatic/Vinylic): Multiple bands in the 1500-1650 cm⁻¹ region.
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C-O Stretch (Ether/Ester): Strong, distinct bands in the 1050-1250 cm⁻¹ region.
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sp³ C-H Stretch: Bands just below 3000 cm⁻¹.
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sp² C-H Stretch: Bands just above 3000 cm⁻¹.
Proposed Synthesis and Chemical Reactivity
A logical and efficient synthesis is crucial for accessing this molecule for further study.
Retrosynthetic Analysis and Proposed Synthesis
The synthesis of 2,2-disubstituted-2H-1-benzopyrans has been effectively achieved through multi-step sequences.[3][4][5] A plausible route to the target molecule can start from 3-methoxyphenol. The key step involves the formation of the pyran ring via the reaction of a phenolate with an appropriate electrophile, followed by cyclization.
The proposed workflow is outlined below.
Caption: Proposed synthetic pathway to the target molecule.
Experimental Protocol Outline:
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Acylation of 3-Methoxyphenol: A Friedel-Crafts acylation or Fries rearrangement would install an acetyl group, likely directed para to the hydroxyl group, to yield 4-hydroxy-3-methoxyacetophenone.
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Formation of Propargyl Alcohol: The resulting phenol would undergo O-propargylation using propargyl bromide. Subsequent treatment with a Grignard reagent like methylmagnesium bromide would attack the ketone, forming a tertiary propargyl alcohol.
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Claisen Rearrangement and Cyclization: Heating this intermediate would initiate a Claisen rearrangement followed by an intramolecular hydroalkoxylation (cyclization) to form the 2-hydroxymethyl-2-methyl-2H-1-benzopyran core. This type of transformation is a known method for constructing the chromene ring.[4]
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Side Chain Elaboration: The primary alcohol at C2 would be converted to a leaving group (e.g., chloride using thionyl chloride).
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Homologation: Nucleophilic substitution with sodium cyanide would introduce the nitrile, adding one carbon to the side chain.
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Hydrolysis: Acid-catalyzed hydrolysis of the nitrile would yield the corresponding carboxylic acid.
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Esterification: A standard Fischer esterification with ethanol and a catalytic amount of strong acid would furnish the final target ester, Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate.
Chemical Reactivity
The molecule possesses three main regions of reactivity: the pyran ring, the aromatic ring, and the ester side chain.
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Pyran Ring: The C3-C4 double bond is susceptible to electrophilic addition reactions. It can also be reduced via catalytic hydrogenation to yield the corresponding dihydrobenzopyran (chroman) derivative.
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Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The strong activating and ortho-, para-directing effects of the 7-methoxy group, combined with the ortho-, para-directing effect of the pyran oxygen, would likely direct incoming electrophiles to the C6 and C8 positions.
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Ester Side Chain: The ethyl acetate group is prone to hydrolysis under both acidic and basic conditions to yield the parent carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.
Potential Biological Significance and Applications
The benzopyran scaffold is a well-established "privileged structure" in medicinal chemistry. Derivatives have shown a remarkable breadth of biological activities.[1]
Caption: Biological activities associated with the benzopyran scaffold.
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Antimicrobial and Antifungal Activity: Numerous benzopyran derivatives have been reported to exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungi.[2] The lipophilicity and specific stereochemistry of the title compound could facilitate its interaction with microbial membranes or enzymes.
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Antioxidant Properties: As phenolic-derived structures, many benzopyrans act as potent antioxidants and free-radical scavengers.[6] The 7-methoxy group contributes to the electron-rich nature of the aromatic system, which is a key feature for antioxidant capacity.
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Anti-inflammatory and Anticancer Activity: The chromene ring is present in molecules that modulate various signaling pathways involved in inflammation and cell proliferation.[1] The specific substitution pattern at C2 could lead to novel interactions with protein targets.
Future Research Directions: Given this landscape, Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate represents a compelling candidate for biological screening. Key areas for initial investigation would include:
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Antimicrobial assays against a panel of pathogenic bacteria and fungi.
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In vitro antioxidant assays , such as the DPPH free radical scavenging assay.[6]
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Cytotoxicity screening against various cancer cell lines to probe for potential anticancer activity.
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Enzyme inhibition assays for targets relevant to inflammation, such as cyclooxygenases (COX-1/COX-2).
Conclusion
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- 1. ijbpas.com [ijbpas.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scialert.net [scialert.net]
- 5. Construction of a 2,6-difunctionalized 2-methyl-2H-1-benzopyran library by using a solid-phase synthesis protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
